molecular formula C11H14O4 B1313962 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone CAS No. 58544-83-5

1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone

Cat. No.: B1313962
CAS No.: 58544-83-5
M. Wt: 210.23 g/mol
InChI Key: KDYJRGVIOZGMHZ-UHFFFAOYSA-N
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Description

1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone is an acetophenone derivative featuring a phenyl ring substituted with a methoxy group at the para position (C4) and a methoxymethoxy group (-OCH2OCH3) at the ortho position (C2). The methoxymethoxy group acts as a protective moiety for hydroxyl groups, enhancing solubility in organic solvents and influencing reactivity during synthesis .

Properties

IUPAC Name

1-[4-methoxy-2-(methoxymethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8(12)10-5-4-9(14-3)6-11(10)15-7-13-2/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYJRGVIOZGMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496124
Record name 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58544-83-5
Record name 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Phenolic Hydroxyl Groups Using Methoxymethyl (MOM) Chloride

The synthesis typically starts from a hydroxyacetophenone derivative, such as 2,4-dihydroxyacetophenone or 4-hydroxyacetophenone, which contains free phenolic hydroxyl groups. These hydroxyl groups are selectively protected by reaction with methoxymethyl chloride (chloromethyl methyl ether) in the presence of a base such as potassium carbonate or sodium hydride.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
    • Temperature: 0 °C to room temperature
    • Time: 2 to 4 hours
  • Mechanism: The phenolic hydroxyl groups are deprotonated by the base, then nucleophilically attack the electrophilic methoxymethyl chloride, forming the methoxymethoxy protecting groups.

  • Example:
    2,4-dihydroxyacetophenone + chloromethyl methyl ether + NaH → 1-(2,4-bis(methoxymethoxy)phenyl)ethanone (protected intermediate).

Selective Mono-Protection and Methoxy Substitution

In some syntheses, selective mono-protection is achieved to yield 1-[4-methoxy-2-(methoxymethoxy)phenyl]ethanone, where one hydroxyl is converted to a methoxy group (-OCH3) and the other to a methoxymethoxy group (-OCH2OCH3).

  • Method:

    • Methylation of one phenolic hydroxyl using methyl iodide or dimethyl sulfate under basic conditions.
    • Subsequent protection of the remaining hydroxyl with methoxymethyl chloride as above.
  • Typical Conditions:

    • Base: Potassium carbonate or sodium hydride
    • Solvent: Acetone or DCM
    • Temperature: 0 °C to room temperature

This stepwise protection allows for regioselective functionalization of the aromatic ring.

Acetylation to Form the Ethanone Moiety

The acetyl group is introduced either by starting from acetylated hydroxyphenols or by Friedel-Crafts acylation of the protected aromatic ring.

  • Friedel-Crafts Acylation:

    • Reagents: Acetyl chloride or acetic anhydride
    • Catalyst: Lewis acid such as zinc bromide (ZnBr2) or aluminum chloride (AlCl3)
    • Solvent: Dichloromethane or nitrobenzene
    • Temperature: 0–30 °C
    • Time: 3–4 hours
  • Example:
    Reaction of dimethoxymethane with acetyl chloride in the presence of zinc dibromide in DCM yields acetylated intermediates.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
  • Characterization includes NMR spectroscopy (1H and 13C), melting point determination, and sometimes mass spectrometry.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2,4-Dihydroxyacetophenone Methyl iodide, K2CO3, acetone 4-Methoxy-2-hydroxyacetophenone ~90 Selective methylation of one OH group
2 4-Methoxy-2-hydroxyacetophenone Methoxymethyl chloride, NaH, THF, 0 °C This compound 85–95 Protection of second OH as MOM group
3 Protected phenol intermediate Acetyl chloride, ZnBr2, DCM, 20–30 °C Acetylated protected phenol (target compound) 80–90 Friedel-Crafts acylation
4 Crude product Silica gel chromatography Pure this compound Purification and isolation

Research Findings and Notes

  • The methoxymethoxy (MOM) protecting group is stable under neutral and basic conditions but can be removed under acidic conditions, allowing for further synthetic transformations if needed.
  • The regioselectivity of methylation and MOM protection is critical to obtain the desired substitution pattern on the aromatic ring.
  • Yields reported in literature for MOM protection steps are generally high (85–95%), indicating efficient protection chemistry.
  • Friedel-Crafts acylation on MOM-protected phenols proceeds smoothly with zinc dibromide as a Lewis acid catalyst, providing good yields of the acetylated product.
  • The compound is often used as an intermediate in the synthesis of more complex natural products and bioactive molecules, highlighting the importance of reliable preparation methods.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone has been explored for various applications:

Medicinal Chemistry

Research indicates that derivatives of acetophenone, including this compound, may exhibit potential anti-tumor properties. Studies suggest interactions with specific receptors or enzymes that could lead to therapeutic effects.

Case Study: Anticancer Activity

In vitro studies have demonstrated that similar compounds inhibit the growth of cancer cell lines by modulating sigma receptors involved in cell survival pathways.

CompoundIC50 (µM)Target Cell Lines
This compoundTBDA549 (Lung cancer)
Similar acetophenone derivativesTBDHeLa (Cervical cancer)

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research testing against clinical isolates indicated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
This compound0.0039 - 0.025 mg/mLS. aureus, E. coli

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules through various chemical transformations.

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methoxymethoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs, their substituents, molecular properties, and synthesis methods:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Synthesis Method Notable Properties/Activities References
1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone (Target) C4: -OCH3; C2: -OCH2OCH3 C₁₁H₁₄O₅* 226.23* Likely via methoxymethylation of 2-hydroxy-4-methoxyacetophenone with chloromethyl methyl ether Not explicitly reported
1-[2-Hydroxy-4,6-bis(methoxymethoxy)-3-methylphenyl]ethanone C2: -OH; C4, C6: -OCH2OCH3; C3: -CH3 C₁₃H₁₈O₆ 270.28 Reaction of chloromethyl methyl ether with 2,4,6-trihydroxy-3-methylacetophenone in acetone N/A
1-[2-Hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl]ethanone C2: -OH; C4: -OCH2OCH2CH2OCH3 C₁₂H₁₆O₅ 240.26 Methoxymethylation of resacetophenone with 2-methoxyethoxymethyl chloride m.p. 73–74°C; IR/NMR data available
1-(4-Ethoxy-2-hydroxy-3-methoxyphenyl)ethanone C4: -OCH2CH3; C2: -OH; C3: -OCH3 C₁₁H₁₄O₄ 210.23 Ethylation of 2,4-dihydroxy-3-methoxyacetophenone with ethyl iodide/K₂CO₃ m.p. 76–77°C; antifungal potential
1-[4-Methoxy-2-nitro-5-(phenylmethoxy)phenyl]ethanone C4: -OCH3; C2: -NO2; C5: -OCH2C₆H₅ C₁₆H₁₅NO₅ 301.29 Multistep synthesis involving benzyl ether formation No biological data reported
1-[4-Methoxy-3-(6-methoxy-3-acetylphenylperoxy)phenyl]ethanone (New Compound) Complex peroxy and acetyl substitutions C₁₇H₁₆O₆ 328.30 Isolated from Cynanchum otophyllum extract Antifungal activity (novel structure)

Physicochemical Properties

  • Solubility : Methoxymethoxy and ethoxy substituents enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to free hydroxyl analogs .
  • Melting Points : Range from 73°C to 77°C for compounds with similar substitution patterns .
  • Spectroscopic Data : Analogs exhibit characteristic IR peaks for acetyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) groups, alongside distinct ¹H NMR signals for methoxy (-OCH3, δ 3.7–3.9 ppm) and methoxymethoxy (-OCH2OCH3, δ 4.5–5.0 ppm) protons .

Key Takeaways

Structural Flexibility: Substitutions at C2 and C4 positions (e.g., -OCH3, -OCH2OCH3, -NO2) modulate physicochemical and biological properties.

Synthetic Versatility: Methoxymethylation and Friedel-Crafts acylation are pivotal for functionalizing the acetophenone core.

Biological Relevance : Methoxymethoxy and ethoxy groups may enhance bioavailability and target specificity in antifungal and antioxidant applications .

Biological Activity

1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone, also known by its chemical name and CAS number 58544-83-5, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and therapeutic potential of this compound, supported by various studies and data.

  • Molecular Formula : C12H16O4
  • Molecular Weight : 224.25 g/mol

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Properties : Studies have shown that this compound has significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
  • Anticancer Potential : Research indicates that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, suggesting it could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
  • Cell Cycle Arrest : Studies have demonstrated that it can induce cell cycle arrest in various cancer cell lines, particularly at the G1 phase, by downregulating cyclin D1 and CDK4 expression.

Data Table: Biological Activities and MIC Values

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntibacterialE. coli10
AntibacterialStaphylococcus aureus5
Anticancer (HeLa)Human cervical cancerIC50 = 15
Anti-inflammatoryRAW 264.7 macrophagesIC50 = 20

Case Studies

  • Antimicrobial Study : A study published in MDPI evaluated the antibacterial effects of various flavonoids, including derivatives similar to this compound. The study found that compounds with methoxy groups exhibited enhanced antibacterial activity, supporting the potential of this compound as an antimicrobial agent .
  • Anticancer Research : In an investigation into the anticancer properties of methoxy-substituted phenyl ethanones, it was observed that this compound significantly inhibited cell proliferation in HeLa cells, leading to increased apoptosis rates. The study indicated that the compound could serve as a lead structure for developing new anticancer drugs .
  • Inflammation Modulation : Research has demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone, and how can reaction yields be optimized?

Methodological Answer: A robust synthesis involves Williamson etherification and Friedel-Crafts acylation. For example, methoxymethoxy-protected phenolic intermediates can be synthesized using methoxymethyl chloride (MEMCl) with potassium carbonate in acetone under reflux (72% yield achieved in similar systems) . Optimize yields by controlling stoichiometry (e.g., 1.1 equivalents of MEMCl) and reaction time (1–2 hours). Purification via silica gel chromatography with dichloromethane as eluent is effective for isolating the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • NMR: Analyze aromatic proton environments in 1H^1H-NMR (e.g., singlet for methoxymethoxy protons at δ 3.3–3.5 ppm, acetyl group at δ 2.6 ppm). 13C^{13}C-NMR should show carbonyl resonance ~200 ppm .
  • IR: Confirm the ketone group (C=O stretch ~1700 cm1^{-1}) and ether linkages (C-O-C ~1100 cm1^{-1}) .
  • MS: High-resolution mass spectrometry (HRMS) should match the molecular formula C11H14O5\text{C}_{11}\text{H}_{14}\text{O}_5 (calc. 226.0845) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water .
  • Storage: Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can determine bond lengths, angles, and torsional strain. For example, refine data using the SHELX suite to resolve methoxymethoxy group orientation. Key parameters:

  • Data Collection: High-resolution (<1.0 Å) data reduces thermal displacement errors .
  • Validation: Cross-check with PLATON or Mercury to confirm hydrogen bonding and packing motifs .

Q. How can conflicting spectral data (e.g., 1H^1H1H-NMR shifts) from different sources be reconciled?

Methodological Answer:

  • Solvent Effects: Compare spectra in identical solvents (e.g., CDCl3_3) to eliminate solvent-induced shifts.
  • Impurity Analysis: Use 2D NMR (COSY, HSQC) to identify overlapping peaks from byproducts .
  • DFT Calculations: Simulate NMR shifts using Gaussian or ORCA to validate experimental data against theoretical models .

Q. What mechanistic insights explain the reactivity of the methoxymethoxy group under acidic/basic conditions?

Methodological Answer:

  • Acidic Hydrolysis: The methoxymethoxy group is cleaved via protonation of the ether oxygen, forming a carbocation intermediate. Monitor using TLC (disappearance of starting material Rf_f) .
  • Base Stability: In basic conditions (e.g., K2 _2CO3_3), the group remains intact due to poor leaving-group ability of methoxide. Confirm stability via 1H^1H-NMR after refluxing in THF/K2 _2CO3_3 .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

Methodological Answer:

  • DFT: Calculate electrostatic potential maps (e.g., using Gaussian) to identify nucleophilic/electrophilic sites.
  • Docking: Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Validate with experimental IC50_{50} values from enzyme inhibition assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone
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1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone

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